Product packaging for N,N'-Diphenylbenzidine(Cat. No.:CAS No. 531-91-9)

N,N'-Diphenylbenzidine

Cat. No.: B146868
CAS No.: 531-91-9
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N'-Diphenylbenzidine (CAS 531-91-9) is a significant organic compound with primary applications as a high-performance hole-transport material and an effective antioxidant. This versatile reagent is essential for research and development in the fields of organic electronics and polymer science. In organic electronics, this compound and its derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), serve as a superior prototypical hole-transporting layer (HTL) . It is characterized by its high hole mobility (~10⁻³ cm²/V·s), which facilitates efficient charge injection and transport in devices like OLEDs, organic solar cells, photodetectors, and thin-film transistors . Its appropriate HOMO and LUMO energy levels help block electrons from the active layer, enhancing device efficiency . Furthermore, its strong blue-violet emission makes it a valuable material for laser-active media and light-emitting applications . In polymer science, this compound functions as an antioxidant , particularly in rubber products . Its role is based on reactions with oxygen-centered radicals and the deactivation of peroxy compounds, which helps inhibit oxidative degradation and extends the material's lifespan . The oxidation mechanism can proceed via various pathways, including electron transfer and hydrogen abstraction, leading to the formation of stable nitroxide radicals and ultimately benzoquinonediimines as final oxidation products . Please note that this product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2 B146868 N,N'-Diphenylbenzidine CAS No. 531-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-anilinophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRNXKXKFNHNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060197
Record name N,N'-Diphenylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name N,N'-Diphenylbenzidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15797
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

531-91-9
Record name Diphenylbenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylbenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diphenylbenzidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Diphenylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylbenzidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DIPHENYLBENZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IO8V406YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Organic Electronics and Materials Science

The field of organic electronics leverages the unique properties of carbon-based compounds to create novel electronic devices. A key component in many of these devices is the hole transport layer (HTL), which facilitates the efficient movement of positive charge carriers (holes). N,N'-Diphenylbenzidine and its derivatives have emerged as a prominent class of materials for this purpose. ossila.comchemicalbook.com

The efficacy of these compounds as hole transport materials (HTMs) stems from their molecular architecture, which consists of a central biphenyl (B1667301) core with diphenylamino groups. spiedigitallibrary.org This structure provides excellent electron-donating properties and facilitates stable charge carrier formation, which is essential for efficient charge transport. Consequently, this compound is a vital intermediate in the synthesis of high-performance HTMs used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells, including the rapidly advancing perovskite solar cells. chemimpex.comspiedigitallibrary.orgresearchgate.networldscientific.com Its use contributes to creating more durable and efficient electronic devices. chemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 531-91-9 chemimpex.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₂₄H₂₀N₂ chemimpex.comnih.gov
Molecular Weight 336.44 g/mol chemimpex.com
Appearance Off-white to grey powder chemimpex.comnih.gov
Melting Point 246-248 °C chemimpex.comsigmaaldrich.comchemicalbook.com
Solubility Insoluble in water chemicalbook.comfishersci.be
IUPAC Name 4-(4-anilinophenyl)-N-phenylaniline nih.gov

Historical Perspective of Benzidine Derivatives in Research

The story of benzidine (B372746) derivatives begins with the synthesis of benzidine itself in 1845. nih.gov Historically, the primary application of benzidine was as a crucial intermediate in the manufacturing of azo dyes, a practice that started with the creation of Congo red in 1884. nih.govijarsct.co.inresearchgate.net These dyes were widely used in the textile and printing industries.

Beyond dyes, benzidine found use in analytical chemistry. Its ability to be oxidized to a distinctly colored derivative made it a useful reagent for detecting blood and for redox titrations with substances like dichromate or cerium(IV) sulfate. chemicalbook.comfishersci.beijarsct.co.infishersci.ie However, concerns over the carcinogenicity of benzidine led to a significant decline in its use for these applications. nih.govijarsct.co.in This shift prompted researchers to explore new applications for its less hazardous derivatives, paving the way for their use in modern materials science. The study of the "benzidine rearrangement," the chemical reaction used to form benzidine from 1,2-diphenylhydrazine, also became a significant topic in the field of organic chemistry. illinois.edu

Scope and Significance of N,n Diphenylbenzidine in Contemporary Academic Studies

Optimized Synthetic Pathways for High Purity this compound

The synthesis of this compound and its derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Classic methods such as the Ullmann coupling and more contemporary techniques like the Buchwald-Hartwig amination are commonly employed to form the crucial diarylamine linkages. For instance, a typical synthesis involves the reaction of 4,4'-dibromobiphenyl (B48405) with aniline (B41778) in the presence of a palladium catalyst. chemicalbook.com

A representative synthetic procedure involves dissolving 4,4'-dibromodiphenyl, aniline, a base like sodium tert-butoxide (t-BuONa), and a palladium catalyst system (e.g., Pd2(dba)3 with a phosphine (B1218219) ligand like P(t-Bu)3) in a solvent such as toluene (B28343). chemicalbook.com The mixture is heated, typically around 90°C, for several hours. chemicalbook.com After the reaction, the product is isolated through extraction and purified. chemicalbook.com

Achieving high purity, often exceeding 99%, is critical for the compound's application in optoelectronics, as impurities can significantly degrade device performance. The most effective purification method for research-grade and industrial applications is gradient sublimation under high vacuum (>10⁻⁶ Torr). This process effectively removes unreacted monomers and other byproducts. Purity is typically validated using techniques like High-Performance Liquid Chromatography (HPLC).

ParameterConditionSource
Reactants 4,4'-dibromodiphenyl, Aniline chemicalbook.com
Catalyst System Pd2(dba)3 / P(t-Bu)3 chemicalbook.com
Base Sodium tert-butoxide (t-BuONa) chemicalbook.com
Solvent Toluene chemicalbook.com
Temperature 90°C chemicalbook.com
Purification Sublimation, Crystallization chemicalbook.com

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ejcmpr.comrasayanjournal.co.in In the context of this compound synthesis, this involves adopting more environmentally benign methods. Strategies include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

One key aspect is solvent management. The use of solvents like toluene and xylene in traditional syntheses can be made greener by implementing distillation processes to reclaim and reuse them, with recovery rates potentially exceeding 90%. Other green approaches applicable to this type of synthesis include microwave-assisted reactions, which can lead to shorter reaction times and increased yields, and solvent-free "grindstone chemistry" techniques. rasayanjournal.co.inmdpi.com The use of biocatalysis and employing catalysts derived from renewable resources are also emerging areas in green chemical synthesis. ejcmpr.commdpi.com While specific, documented green synthesis pathways for this compound are still under development, the broader methodologies of green chemistry offer a clear roadmap for future improvements. rasayanjournal.co.in

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of chiral molecules in an enantiomerically enriched form is a significant area of modern chemistry, often driven by the unique properties of single enantiomers in biological systems and materials science. chemrxiv.org While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogues. This typically involves the use of transition metal catalysts combined with chiral ligands. chemrxiv.org

Powerful strategies in asymmetric synthesis often employ metals like rhodium, ruthenium, palladium, iridium, and copper. chemrxiv.org For example, the enantioselective synthesis of chiral chromans has been achieved using nickel-catalyzed reactions, demonstrating the potential to create complex chiral structures with high selectivity. chemrxiv.orgchemrxiv.org Applying this logic to this compound, one could envision synthesizing chiral analogues by incorporating chiral substituents onto the phenyl rings or by creating atropisomers through sterically hindered derivatives. Such chiral analogues could have novel applications in chiral recognition, nonlinear optics, and spintronics.

Post-Synthetic Functionalization Strategies for this compound

Post-synthetic modification allows for the fine-tuning of the core this compound structure to enhance its properties for specific applications. These strategies can be broadly categorized into derivatization for improved electronic characteristics and functionalization for interface engineering.

Derivatization of this compound for Enhanced Charge Transport Characteristics

This compound and its derivatives are widely recognized for their excellent hole-transporting properties, making them crucial components in organic light-emitting diodes (OLEDs) and perovskite solar cells. smolecule.comresearchgate.net Derivatization is a key strategy to optimize these charge transport characteristics. By adding different functional groups to the parent molecule, researchers can tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its thermal stability and solubility. smolecule.comktu.edu

A prominent example is N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), where methyl groups are added to the outer phenyl rings. smolecule.comossila.com This modification enhances solubility and maintains a wide energy band gap, making TPD a widely used hole transport material. smolecule.comossila.com Another important derivative is N,N′-Di(1-naphthalenyl)-N,N′-diphenylbenzidine (NPD), which incorporates larger naphthyl groups. smolecule.com These derivatives often exhibit amorphous structures, which is advantageous for forming uniform thin films and preventing crystallization that can degrade device performance. researchgate.net The substitution of various electron-donor chromophores can significantly influence the optoelectronic properties, leading to enhanced charge-carrier mobilities. ktu.edursc.org

DerivativeCommon NameKey FeatureApplication
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidineTPDMethylphenyl groups increase solubilityHole Transport Layer (HTL) in OLEDs
N,N′-Di(1-naphthalenyl)-N,N′-diphenylbenzidineNPDNaphthyl groups enhance stabilityHole Transport Layer (HTL) in OLEDs
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine-Extended π-conjugation from additional diphenylamino groupsHole Transport Layer (HTL) in OLEDs

Covalent and Non-Covalent Functionalization of this compound for Interface Engineering

Interface engineering is critical for optimizing the performance of multilayer electronic devices by ensuring efficient charge injection and transport between different layers. acs.org Both covalent and non-covalent functionalization of this compound can be used to control the properties of these interfaces.

Covalent functionalization involves forming strong, permanent chemical bonds between the this compound derivative and a surface or another molecule. This can be achieved through reactive groups on the molecule. For example, amine groups can be functionalized using carbodiimide (B86325) chemistry. mit.edu This approach creates robust, stable interfaces, which is crucial for the longevity of electronic devices. The combination of electrostatic attraction and covalent bonding can lead to highly efficient encapsulation and assembly processes. nih.gov

Non-covalent functionalization relies on weaker intermolecular forces such as van der Waals interactions, π-π stacking, and hydrogen bonding. acs.orgresearchgate.net These interactions can be used to self-assemble layers of this compound derivatives onto surfaces. For instance, polymers or surfactants can be used as mediating agents to disperse and organize molecules at an interface, providing repulsive forces that prevent aggregation and improve film morphology. researchgate.net The reversibility of non-covalent interactions also opens up possibilities for creating stimuli-responsive materials. researchgate.net

Polymerization Techniques Utilizing this compound as a Monomer

The rigid, conjugated structure of this compound makes it an excellent monomer for the synthesis of high-performance polymers. These polymers often inherit the favorable electronic and thermal properties of the monomer unit, making them suitable for applications in advanced materials.

Various polymerization techniques can be employed. For example, derivatives of this compound can be copolymerized via Friedel-Crafts reactions with linkers like 1,4-bis(chloromethyl)benzene (B146612) to create conjugated polymers containing triphenylamine (B166846) units. acs.org Other well-developed techniques such as ring-opening metathesis polymerization (ROMP) can be used with appropriately functionalized monomers. polyacs.org Anionic polymerization is another powerful method that allows for the synthesis of well-defined polymer architectures, including linear and branched structures. liverpool.ac.uk By incorporating the this compound moiety into a polymer backbone, it is possible to create materials with improved processability, mechanical strength, and bulk charge transport compared to small molecules. scholaris.ca

Synthesis of Polymeric this compound Backbones

The integration of this compound (DPB) into polymeric backbones is a key strategy for developing advanced materials with tailored electronic and physical properties, particularly for applications in organic electronics. The inherent hole-transporting capability of the DPB moiety makes its corresponding polymers highly desirable. Various polymerization techniques have been employed to create these functional macromolecules.

One significant method is the Friedel-Crafts reaction , which has been successfully used to copolymerize N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine (alkyl-TPD) with various aromatic comonomers. acs.org In this approach, alkylated DPB derivatives are reacted with compounds containing chloromethyl or bromomethyl groups, such as 1,4-bischloromethylbenzene, 9,10-bischloromethylanthracene (BCA), 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) (BCP), or 2,7-bis(bromomethyl)-9,9-di-n-butylfluorene (BBF). acs.org This method yields high molecular weight conjugated polymers where the triphenylamine units from the DPB derivative are linked with other aromatic groups like anthracene, biphenyl (B1667301), and fluorene (B118485). acs.org Research has shown that the reactivity of the alkyl-TPD monomer is influenced by the nature of the alkyl substituent; for instance, a TPD derivative with two methyl substituents exhibits higher reactivity compared to one with two butyl substituents. acs.org

Another synthetic route involves the polymerization of vinyl-functionalized triphenylamine structures. For example, a polymer host system, poly-[4-{N,N-bis[4-(N,N-diphenylamino)phenyl]amino}vinylphenyl], has been synthesized from a corresponding vinyltriphenylamine monomer. ep2-bayreuth.de The polymerization is typically initiated using an initiator like N,N-azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran (B95107) (THF). ep2-bayreuth.de This approach creates polymers where the DPB-like functionalities are appended to a polystyrene-type backbone, effectively combining the processability of the backbone with the electronic properties of the pendant groups.

The electrochemical polymerization of diphenylamine (B1679370) can also lead to the formation of polydiphenylamine (PDPA), where the resulting polymer structure contains this compound (DPB) units. Spectroscopic analysis confirms the presence of DPB's aromatic segments, radical cations (DPB•+), and dications (DPB2+) within the polymer structure, indicating that the DPB moiety is a fundamental component of the electrochemically synthesized material.

Table 1: Synthesis Methods for Polymeric this compound Backbones

Polymerization Method Monomers Resulting Polymer Type Key Findings Reference(s)
Friedel-Crafts Reaction N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine (alkyl-TPD) + bis(chloromethyl) or bis(bromomethyl) aromatic compounds (e.g., BCA, BCP, BBF) Conjugated copolymers containing triphenylamine, anthracene, biphenyl, or fluorene units. High molecular weight polymers are obtained. Methyl-substituted TPD is more reactive than butyl-substituted TPD. acs.org
Free-Radical Polymerization Vinyltriphenylamine derivatives Host polymers with pendant DPB-like functionalities. The monomer concentration was 100 g/L in THF with 2 mol % AIBN as an initiator. ep2-bayreuth.de
Electrochemical Polymerization Diphenylamine Polydiphenylamine (PDPA) containing DPB units. The polymer contains neutral DPB segments as well as its radical cation and dication forms.

Block Copolymers and Dendrimers Incorporating this compound Units

The functionalization of this compound extends beyond simple homopolymers to more complex macromolecular architectures like block copolymers and dendrimers. These structures allow for the precise placement of DPB units to create materials with hierarchical organization and multifunctional properties.

Block Copolymers

The synthesis of block copolymers incorporating DPB units allows for the combination of the hole-transporting properties of DPB with other desirable characteristics, such as the mechanical integrity or electron-transporting capabilities of another polymer block. nih.govresearchgate.net These materials can self-assemble into well-defined nanostructures, which is advantageous for optoelectronic device fabrication. researchgate.net

Controlled polymerization techniques are essential for creating well-defined block copolymers. nih.gov Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly used to synthesize block copolymers from various monomers. nih.gov For instance, diblock copolymers such as poly(N,N'-2-bis(4-methoxyphenyl)-N,N'-diphenylbenzidine) have been synthesized, demonstrating the successful integration of DPB derivatives into block copolymer structures. core.ac.uk The synthesis often involves the sequential polymerization of different monomers, where a polymer chain from the first monomer acts as a macroinitiator for the polymerization of the second monomer. nih.gov

Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules that offer unique opportunities for functionalization. nih.govmdpi.com this compound can be incorporated as the core of a dendrimer, acting as a central hub from which dendritic arms, or dendrons, extend. This architecture is particularly interesting for creating light-harvesting systems. acs.org

A notable example is a triarylamine dendrimer featuring a diphenylbenzidine core, which is structurally related to N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD). acs.org In this structure, the diphenylbenzidine core functions as an energy trap. Excitations absorbed by the peripheral triarylamine dendrons are efficiently transferred to the core. acs.org The synthesis of such dendrimers can be achieved through either divergent or convergent approaches. nih.govmdpi.com In a convergent synthesis, the dendrons are first constructed and then attached to the central core molecule in the final step. mdpi.com This modular approach allows for the precise construction of dendrimers where the core's electronic properties are complemented by the light-absorbing capabilities of the surrounding dendrons. acs.org

Table 2: Advanced Architectures Incorporating this compound

Macromolecular Architecture Specific Example/Core Synthetic Approach Key Feature Reference(s)
Block Copolymer Diblock copolymer containing poly(N,N'-2-bis(4-methoxyphenyl)-N,N'-diphenylbenzidine) Sequential controlled polymerization (e.g., ATRP, RAFT) Combines properties of different polymer blocks; capable of nano-scale self-assembly. nih.govresearchgate.netcore.ac.uk
Dendrimer Triarylamine dendrimer with a diphenylbenzidine core (related to TPD) Convergent or Divergent Synthesis Core acts as an efficient energy trap for excitations harvested by peripheral dendrons. nih.govmdpi.comacs.org

Elucidation of Electronic Structures and Excited States via Advanced Spectroscopy of this compound

Advanced spectroscopic methods are indispensable for probing the complex electronic behavior of this compound. These techniques provide insights into how the molecule absorbs and emits light, transports charge, and behaves in its excited states, which are fundamental to its function in electronic devices.

Time-resolved spectroscopy encompasses a suite of powerful techniques used to monitor the behavior of charge carriers (electrons and holes) on timescales ranging from femtoseconds to seconds. ucl.ac.uk Techniques such as Transient Absorption Spectroscopy (TAS) and Time-Resolved Infrared (TRIR) spectroscopy are pivotal in characterizing charge recombination kinetics and understanding reaction pathways. ucl.ac.ukrsc.org

In systems involving materials structurally similar to this compound, such as N,N′-di(naphtalen-1-yl)-N,N′-diphenyl-benzidine (α-NPD), photo-CELIV (photogenerated charge carrier extraction by linearly increasing voltage) measurements have been employed to study charge carrier dynamics. uni-potsdam.de Research has shown that after photoexcitation in certain organic semiconductor blends, the decay of the carrier density follows a power-law dependence. uni-potsdam.de This behavior has been described by a model assuming trimolecular recombination, a process where three charge carriers interact simultaneously, which governs the charge carrier dynamics in these systems at long delay times. uni-potsdam.de Furthermore, time-resolved terahertz spectroscopy (TRTS) serves as an optical, non-contact method to determine the photoconductivity and charge carrier mobility in semiconductor films. nist.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and conformational states of this compound. By probing the characteristic vibrational modes of the molecule, these techniques can identify specific functional groups and analyze the subtle changes that occur due to intermolecular interactions or changes in physical state. jkps.or.krnih.gov

Studies on this compound derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine, demonstrate the utility of these methods. FTIR analysis has been used to compare the vibrational frequencies of the material in its powder form versus as a deposited thin film, revealing that the molecular structure remains significantly unchanged during the thermal evaporation process. researchgate.netresearchgate.net This indicates the stability of the compound's conformational state in the solid film. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT) calculations, are often paired with experimental spectra to perform detailed vibrational assignments and conformational analyses. nih.govresearchgate.net

Table 1: Characteristic Vibrational Modes in this compound and Related Aromatic Amines This table presents typical frequency ranges for key vibrational modes. Exact positions can vary based on molecular environment and substitution.

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretching 3300 - 3500 Vibration of the nitrogen-hydrogen bond in secondary amines.
Aromatic C-H Stretching 3000 - 3100 Stretching of carbon-hydrogen bonds on the phenyl rings.
C=C Ring Stretching 1450 - 1600 Vibrations associated with the carbon-carbon bonds within the aromatic rings.
C-N Stretching 1250 - 1360 Stretching of the carbon-nitrogen bond connecting the phenyl rings.
Aromatic C-H Bending 690 - 900 Out-of-plane bending of the C-H bonds on the aromatic rings.

Solid-State Characterization and Morphological Studies of this compound Films

The performance of this compound in solid-state devices is critically dependent on the arrangement of its molecules in thin films. This arrangement, known as morphology, and the degree of crystalline order are investigated using diffraction and microscopy techniques.

X-ray diffraction (XRD) is the primary technique for determining the crystalline nature of materials. The analysis of this compound and its derivatives reveals significant differences between their bulk and thin-film forms.

XRD patterns of the powder form of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine show sharp peaks, which is indicative of a polycrystalline nature. researchgate.net In stark contrast, when this material is deposited as a thin film via thermal evaporation, the resulting XRD patterns lack these sharp peaks. researchgate.net Instead, a broad feature is typically observed, which is characteristic of an amorphous structure where the molecules lack long-range order. researchgate.netaip.org This amorphous nature is a common and often desirable trait for hole transport layers in organic electronic devices, as it can lead to more uniform film properties.

Table 2: XRD Structural Analysis of this compound Derivatives

Material Form Technique Key Finding Structural Interpretation Citation(s)
Powder XRD Presence of sharp diffraction peaks. Polycrystalline researchgate.net
Thin Film XRD Absence of sharp peaks; broad halo observed. Amorphous researchgate.netresearchgate.netaip.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and internal nanostructure of thin films. bookpi.orgnist.gov These methods provide direct insight into film uniformity, grain size, and the presence of any structural defects. bookpi.orgdiva-portal.org

For N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB), SEM studies have been instrumental in investigating the formation of nano- and micro-scale dome structures when deposited by thermal evaporation. aip.org These studies found that the substrate temperature during deposition was a critical factor influencing the resulting morphology, while other parameters mainly affected the size distribution of the features. aip.org For the related TPD molecule, Field Emission SEM (FESEM) has been used to inspect the surface morphology and to show that UV irradiation can lead to a stabilization of the film's morphology and a decrease in surface roughness. researchgate.net

Table 3: Morphological Findings from Electron Microscopy on this compound Derivatives

Derivative Technique Deposition Method Key Morphological Observation Influencing Factor Citation(s)
NPB SEM Thermal Evaporation Formation of dome-like nano/microstructures. Substrate Temperature aip.org
TPD FESEM Thermal Evaporation Stabilization of film morphology and decreased roughness. UV Irradiation researchgate.net
Generic Films SEM Various Analysis of grain size, shape, and surface uniformity. Deposition Conditions bookpi.orgresearchgate.net

Surface Science Techniques for Interfacial Studies Involving this compound

The interfaces between this compound and other materials (such as electrodes or other organic layers) are critical to the function of an electronic device. Surface science techniques are employed to probe the structural and electronic properties of these crucial interfaces.

Studies have been conducted on the interface formation between indium-tin-oxide (ITO), a common transparent electrode, and α-NPD, a close analogue of this compound. uni-potsdam.de Techniques like Kelvin probe measurements have been used to investigate these heterojunctions. Such measurements have clearly demonstrated directional photoinduced charge transfer and efficient electron blocking at the interface, processes that are fundamental to the operation of devices like Organic Light Emitting Diodes (OLEDs) and solar cells. uni-potsdam.de These interfacial studies provide essential data on energy level alignment and charge transfer dynamics, which dictate device efficiency and stability.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Band Alignment with this compound

Photoelectron spectroscopy stands as a cornerstone for elucidating the electronic properties of materials, offering critical insights into the energy levels that govern charge transport in organic electronic devices. This family of techniques, which includes X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is particularly powerful for its surface sensitivity and its ability to directly probe the electronic structure at interfaces. grimmgroup.net XPS utilizes X-rays to interact with and eject core-level electrons, providing information on the elemental composition and chemical states at a material's surface. grimmgroup.net In contrast, UPS employs ultraviolet light to probe the less tightly bound valence electrons, which are directly involved in chemical bonding and charge transport. grimmgroup.net This allows for the determination of key parameters such as the work function and the energy difference between the valence band edge and the Fermi level. grimmgroup.net

In the study of this compound and its derivatives, which are widely used as hole transport materials (HTMs), photoelectron spectroscopy is indispensable for characterizing the electronic band alignment at interfaces with other materials, such as electrodes or other organic layers. The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels at these junctions dictates the efficiency of charge injection and transport across the device.

A detailed investigation of the interface between a naphthyl-substituted benzidine derivative (NPB) and the electron transport material tris-8-(hydroxyquinoline) aluminum (Alq₃) using both UPS and XPS has provided significant data. aip.org The UPS results revealed a HOMO level offset of 0.3 eV at this interface. aip.org Furthermore, the analysis showed that within the interface region, the energy levels bend by more than 0.3 eV. aip.org Crucially, both XPS and UPS data indicated an absence of significant chemical interactions or wavefunction overlap at the NPB/Alq₃ interface, suggesting a largely physisorbed junction. aip.org The observed shifts in the HOMO levels were consistent with the measured vacuum level shift and the core level shifts detected by XPS. aip.org Such studies highlight how the formation of interface dipoles and energy level bending can create or modify energy barriers for charge carriers.

The interface between the hole transport layer and the anode, typically a transparent conductive oxide like Indium Tin Oxide (ITO), is also a critical area of study. Research has shown that the introduction of ultrathin layers of high electron affinity materials, such as Rhenium(VI) oxide (ReO₃), can form a perfect ohmic contact at the ITO/NPB interface, significantly improving hole injection efficiency. researchgate.net XPS is a key tool in these studies to confirm the chemical state and integrity of the interfacial layers. researchgate.net Similarly, studies on N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) have noted that surface potential can be dependent on the work function of the underlying metal, which can be investigated using photoelectron spectroscopy. lu.lv

Table 1: Photoelectron Spectroscopy Findings for this compound Derivatives

ParameterValueInterface StudiedTechniqueReference
HOMO Level Offset0.3 eVNPB / Alq₃UPS aip.org
Energy Level Bending> 0.3 eVNPB / Alq₃UPS, XPS aip.org
Interfacial InteractionNo significant chemical interactionNPB / Alq₃UPS, XPS aip.org

Scanning Probe Microscopy (AFM, STM) for Molecular Self-Assembly of this compound

Scanning Probe Microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide unparalleled real-space visualization of surfaces at the nanometer and atomic scales. nih.gov AFM generates a three-dimensional topographical map by "feeling" the surface with a sharp probe, making it suitable for a wide range of materials. pku.edu.cn STM, on the other hand, operates based on the quantum mechanical tunneling current between a conductive tip and the sample, meaning its images represent a convolution of both surface topography and local electronic density of states. nih.govucdavis.edu These methods are instrumental in understanding the molecular self-assembly, film morphology, and surface structure of this compound and its derivatives, which directly impact the performance of organic electronic devices.

AFM is frequently used to characterize the morphology and roughness of thin films of this compound derivatives. For instance, in studies aimed at improving hole injection into N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) layers, AFM has been used to examine the surface of the underlying Indium Tin Oxide (ITO) anode. researchgate.net These studies revealed that annealing the ITO at different temperatures alters its surface morphology, which in turn affects the subsequent growth and quality of the TPD film. researchgate.net The smoothness of the TPD layer is critical for preventing electrical shorts and ensuring uniform device operation. Complementary characterization using X-ray diffraction (XRD) on films of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine has shown that thermally evaporated films are typically amorphous in nature. researchgate.net Scanning Electron Microscopy (SEM) of these films further revealed that the grain size can be influenced by the substrate temperature during deposition. researchgate.net

STM provides a more detailed view of molecular arrangement and has been used to study the microstructures of supramolecular aggregates involving this compound. pku.edu.cn One study reported the use of STM to characterize nanotube aggregates of γ-cyclodextrin that were induced by the presence of this compound molecules. pku.edu.cn This demonstrates the compound's ability to influence and participate in complex self-assembly processes. The ability of STM to probe the electronic structure at the molecular level also offers potential for investigating charge transport pathways within self-assembled structures. nih.govcambridge.org The combination of these microscopy techniques provides a comprehensive picture of how this compound molecules organize from the single-molecule level to the macroscopic film, which is essential for fabricating efficient and reliable devices. princeton.edu

Table 2: Morphological Findings from Scanning Probe Microscopy for this compound Derivatives

PropertyObservationMaterial/SystemTechniqueReference
Film NatureAmorphousN,N′-Di-1-naphthyl-N,N′-diphenylbenzidineXRD researchgate.net
Surface MorphologyWrinkle-like structures on annealed ITO; influenced by substrate temperature.TPD on ITOAFM, SEM researchgate.net
Grain SizeIncreases with substrate temperature.N,N′-Di-1-naphthyl-N,N′-diphenylbenzidineSEM researchgate.net
Self-AssemblyInduces formation of γ-cyclodextrin nanotube aggregates.This compound with γ-cyclodextrinSTM pku.edu.cn

Theoretical and Computational Chemistry of N,n Diphenylbenzidine

Quantum Chemical Calculations of Electronic Properties of N,N'-Diphenylbenzidine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of this compound. These methods provide a detailed picture of the electron distribution, orbital energies, and excited state properties that govern its behavior in optoelectronic devices.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure of molecules like this compound and its derivatives due to its favorable balance between accuracy and computational cost. flapw.denih.gov DFT calculations have been instrumental in determining the ground state geometries, molecular orbital energies, and other electronic properties of DPB and its close derivatives like N,N'-diphenyl-N,N'-di(m-tolyl)benzidine (TPD). researchgate.netresearchgate.net

Studies combining solid-state NMR experiments with DFT calculations have shown that the optimized geometry of a single TPD molecule accurately reflects its structure in the condensed amorphous state. researchgate.net This is crucial for understanding the properties of thin films used in devices. The planarity of the triphenylamine (B166846) moieties within the molecule is a key factor influencing the hole-transport performance, as it strongly affects the shape of the Highest Occupied Molecular Orbital (HOMO) and intermolecular repulsion energies. researchgate.net DFT calculations have revealed that the nitrogen atoms in TPD are sp2 hybridized, leading to a planar structure around the nitrogen, which is favorable for hole transport, in contrast to the pyramidal sp3 hybridization found in many amine compounds. utexas.edu

The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the charge injection and transport capabilities. DFT calculations allow for the determination of their energy levels. For instance, in a derivative of DPB, the HOMO energy level was estimated to be around -4.95 eV, which is comparable to widely used hole-transport materials, indicating its suitability for efficient hole injection. mdpi-res.com The distribution of these frontier molecular orbitals across the molecule dictates the pathways for charge movement.

Table 1: Calculated Electronic Properties of a DPB Derivative using DFT

PropertyCalculated ValueSignificance
HOMO Energy Level~ -4.95 eV mdpi-res.comInfluences hole injection from the anode.
LUMO Energy Level-Influences electron injection from the cathode.
Nitrogen Hybridizationsp2 utexas.eduLeads to a planar geometry, facilitating hole transport.
Torsional AnglesVariable researchgate.netAffect molecular shape and intermolecular electronic coupling.

It is important to note that torsional angles between the phenyl rings and the central biphenyl (B1667301) unit significantly influence the molecular conformation and, consequently, the electronic coupling between adjacent molecules, which is a critical factor for charge transport. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Prediction of this compound

For even greater accuracy in electronic structure predictions, ab initio methods beyond standard DFT can be employed. These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and the GW approximation, are computationally more demanding but can provide benchmark-quality results for electronic properties. frontiersin.orgubc.cacore.ac.ukarxiv.orgnih.govaps.org

While specific high-level ab initio studies on this compound are not extensively documented in readily available literature, the principles of these methods are directly applicable. Coupled-Cluster methods, such as CCSD(T), are considered the "gold standard" for calculating molecular energies and properties for small to medium-sized molecules and can provide highly accurate ionization potentials and electron affinities, which correspond to the HOMO and LUMO energies. frontiersin.orgarxiv.orgnih.govaps.org

The GW approximation, a many-body perturbation theory approach, is particularly well-suited for calculating quasiparticle energies, which provide a more accurate description of the energy levels involved in photoemission and inverse photoemission experiments (i.e., the true HOMO and LUMO energies in a solid-state environment). ubc.cacore.ac.ukaps.org The GW method goes beyond the single-particle picture of DFT and includes self-energy effects, offering a more rigorous theoretical framework for the electronic structure of condensed phases. ubc.cacore.ac.uk The application of such high-accuracy methods to DPB would provide definitive values for its electronic properties, serving as a benchmark for calibrating more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Flexibility and Aggregation of this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and how they aggregate in the solid state. nih.govcjps.orgmdpi.comnorthwestern.eduresearchgate.net These simulations provide a time-resolved picture of molecular motion, which is essential for understanding the structure-property relationships in amorphous and crystalline films of this compound.

Understanding Self-Assembly Mechanisms of this compound

The self-assembly of organic molecules is a complex process driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding (though the latter is less significant for DPB). MD simulations can shed light on the initial stages of aggregation and the subsequent evolution of the molecular assembly. nih.govcjps.orgmdpi.comnorthwestern.eduresearchgate.net

Studies on related systems have demonstrated the utility of MD in elucidating self-assembly. For instance, research on cyclodextrins has shown that guest molecules like this compound can induce the formation of nanotube structures. kuleuven.be While this study focuses on the cyclodextrin (B1172386) assembly, it highlights the role DPB can play in templating supramolecular structures. More generally, MD simulations of peptide amphiphiles and diphenylalanine-based analogues have successfully modeled their self-assembly into nanofibers and nanospheres, revealing the underlying molecular interactions that drive these processes. cjps.orgnorthwestern.edu These studies demonstrate the potential of MD simulations to uncover the pathways and mechanisms by which DPB molecules organize themselves in the solid state, from initial dimer formation to the growth of larger aggregates and the eventual morphology of a thin film. utexas.edu

Intermolecular Interactions and Charge Transfer Phenomena in this compound Aggregates

In the aggregated state, the electronic properties of this compound are significantly influenced by intermolecular interactions. The close packing of molecules in a solid film leads to electronic coupling between adjacent molecules, which is a prerequisite for charge transport.

The formation of aggregates can lead to changes in the photophysical properties of the material, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). ub.edu The nature of these effects depends on the specific intermolecular geometry and the resulting electronic interactions. In some cases, the formation of π-dimers in the radical cation state has been observed, leading to characteristic absorptions in the near-infrared region. acs.org

A critical parameter for charge transport is the charge transfer integral (or electronic coupling), which quantifies the strength of the electronic interaction between two adjacent molecules for an electron or a hole to hop between them. acs.org This parameter is highly sensitive to the relative orientation and distance between the molecules. researchgate.net DFT calculations on dimers of DPB derivatives have been used to compute these integrals. researchgate.net The intermolecular π-π stacking between the conjugated parts of the molecules plays a significant role in determining the magnitude of the electronic coupling. rhhz.net

Modeling of Charge Transport Mechanisms in this compound-Based Materials

The mobility of charge carriers (holes and electrons) is a key performance metric for organic semiconductor materials. Computational modeling plays a crucial role in understanding and predicting charge transport in this compound-based materials.

A widely used theoretical framework for describing charge transport in disordered organic solids is Marcus theory, which describes the hopping of charge between localized states on individual molecules. The charge transfer rate constant depends on two key parameters: the reorganization energy and the charge transfer integral. researchgate.net The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. The charge transfer integral, as mentioned earlier, reflects the electronic coupling between adjacent molecules.

Computational studies on polymorphs of TPD have shown that the rate constants for hole transfer are two to three orders of magnitude larger than those for electron transfer, which explains why these materials are predominantly used as hole-transport layers. researchgate.net This difference arises from a combination of lower reorganization energies for holes and larger electronic couplings for hole transfer.

More advanced models of charge transport go beyond simple Marcus theory and incorporate the effects of static and dynamic disorder, which are inherent in amorphous films. Kinetic Monte Carlo simulations, parameterized with data from quantum chemical calculations and MD simulations, can be used to simulate the random walk of charge carriers through a morphologically realistic model of the material, providing a more accurate prediction of the charge mobility. uni-bayreuth.de These simulations can also elucidate the influence of factors like electric field and temperature on charge transport.

Table 2: Key Parameters in Modeling Charge Transport in DPB-based Materials

ParameterDescriptionMethod of Calculation
Reorganization EnergyEnergy cost of molecular geometry change upon charging/discharging. researchgate.netDFT calculations on single molecules. researchgate.net
Charge Transfer IntegralElectronic coupling between adjacent molecules. researchgate.netacs.orgDFT calculations on molecular dimers. researchgate.net
Site EnergiesEnergy of a charge localized on a specific molecule. acs.orgQuantum chemical calculations, often including environmental effects. acs.org
Charge MobilityMacroscopic measure of how quickly charges move in an electric field.Kinetic Monte Carlo simulations based on the above parameters. uni-bayreuth.de

By systematically studying these parameters through computational modeling, a deeper understanding of the factors that govern charge transport in this compound and its derivatives can be achieved, paving the way for the rational design of new materials with improved performance.

Hopping Models and Marcus Theory Application to this compound Charge Transport

The transport of charge carriers (holes and electrons) in amorphous organic materials like this compound is typically described by hopping models. In this framework, charges are localized on individual molecules and move through the material via a series of discrete "hops" between adjacent molecular sites. The rate of these hopping events is a key determinant of the material's charge carrier mobility.

Marcus theory provides a powerful theoretical framework for calculating the rate constant of this intermolecular charge transfer. The theory considers the charge transfer process as a non-adiabatic transition between the initial and final states (i.e., the charge being on the donor and acceptor molecules, respectively). The rate of charge transfer is dependent on two primary factors: the electronic coupling between the molecules and the reorganization energy associated with the transfer.

While specific computational studies detailing Marcus theory parameters for this compound are limited, extensive research on the closely related and widely used hole transport material, N,N′-diphenyl-N,N′-di(m-tolyl)benzidine (TPD), offers valuable insights. In a study of TPD, density-functional theory (DFT) and Marcus theory were employed to investigate its hole transport properties. researchgate.net The research calculated key parameters such as reorganization energies and charge transfer integrals to determine the charge-transfer rate constants. researchgate.net

The investigation revealed that the rate constants for hole transfers were significantly larger—by two to three orders of magnitude—than those for electron transfers in both polymorphs of TPD studied. researchgate.net This finding is consistent with the well-established role of TPD and similar benzidine-based compounds as efficient hole transport materials. The planarity of the triphenylamine moieties was identified as a crucial factor for hole-transport performance, as it strongly influences the shape of the Highest Occupied Molecular Orbital (HOMO) and the intermolecular repulsion energy. researchgate.net

Below is an interactive data table summarizing the calculated charge transport parameters for the two polymorphs of TPD, which can be considered indicative of the behavior of this compound.

Calculated Charge Transport Parameters for TPD Polymorphs

PolymorphCharge Transfer TypeCalculated Rate Constant Comparison
OrthorhombicHole Transfer (kCT+)kCT+ is 2-3 orders of magnitude larger than kCT-
MonoclinicHole Transfer (kCT+)
OrthorhombicElectron Transfer (kCT-)Significantly lower than hole transfer rates
MonoclinicElectron Transfer (kCT-)

These theoretical findings underscore the intrinsic properties of the benzidine (B372746) core, enhanced by phenyl substitution, that favor efficient hole transport. The principles derived from the study of TPD are foundational for understanding the charge transport characteristics of the parent compound, this compound.

Exciton (B1674681) Dynamics and Energy Transfer Pathways in this compound Systems

Upon electrical excitation in an OLED, electrons and holes recombine to form excitons, which are bound electron-hole pairs. The fate of these excitons, including their ability to transfer energy to emissive guest molecules, is critical for the efficiency and color of the device. The dynamics of these excitons are governed by several processes, including Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

FRET is a non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov Dexter energy transfer, on the other hand, is a short-range process that involves the exchange of electrons and requires orbital overlap between the donor and acceptor. nih.gov

Detailed studies on the exciton dynamics of N,N′-di(naphtha-1-yl)-N,N′-diphenylbenzidine (NPB), another important derivative of this compound, provide significant insights into these processes. Research on NPB has demonstrated the occurrence of simultaneous singlet-singlet and triplet-singlet FRET. nih.gov In these studies, NPB acts as the donor, transferring energy to a fluorescent dye guest. nih.gov

A key parameter in FRET is the Förster radius (R₀), which is the distance at which the energy transfer efficiency is 50%. In a study of an NPB-based system, the Förster radii for both singlet-singlet (S-S) and triplet-singlet (T-S) energy transfer were determined. nih.gov

The following interactive data table presents the experimentally determined Förster radii for energy transfer from the NPB donor.

Förster Radii for Energy Transfer from NPB

Energy Transfer PathwayFörster Radius (RF)
Singlet-Singlet (S-S)3.6 ± 0.1 nm nih.gov
Triplet-Singlet (T-S)2.5 ± 0.1 nm nih.gov

The ability of NPB to facilitate both singlet and triplet energy transfer pathways highlights the complex and crucial role of exciton dynamics in the performance of OLEDs. These findings suggest that this compound-based materials can be effective hosts for fluorescent guest emitters, enabling the generation of light through efficient energy transfer. The principles of FRET and Dexter transfer, as demonstrated in NPB, are directly applicable to understanding the potential energy transfer pathways in systems utilizing this compound.

Applications of N,n Diphenylbenzidine in Advanced Electronic and Optoelectronic Devices

N,N'-Diphenylbenzidine in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The exceptional hole-transporting capabilities of this compound derivatives have made them indispensable components in the architecture of OLEDs and OPVs. chemicalbook.com These compounds facilitate the efficient movement of positive charge carriers (holes), a critical process for achieving high device efficiency and longevity.

Role of this compound as a Hole Transport Layer (HTL) Material

One of the most prominent applications of this compound derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), is as the hole transport layer (HTL) in OLEDs and OPVs. chemicalbook.comossila.comuq.edu.au The HTL is a crucial component situated between the anode and the emissive layer, responsible for efficiently transporting holes from the anode and blocking the passage of electrons from the emissive layer. This confinement of charge carriers within the emissive layer significantly enhances the probability of radiative recombination, leading to higher device efficiencies.

The effectiveness of TPD and NPB as HTL materials stems from their high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) energy levels, which align well with the work function of common anodes like indium tin oxide (ITO). ossila.comuni-potsdam.de This alignment minimizes the energy barrier for hole injection from the anode into the organic layer. Furthermore, the amorphous nature of thin films of these materials, often deposited via thermal evaporation, ensures the formation of smooth, uniform layers, which is critical for preventing short circuits and ensuring consistent device performance. researchgate.net

Research has shown that the thermal stability of the HTL is a key factor in the operational lifetime of OLEDs. spiedigitallibrary.org The introduction of a LiF-mixed N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (α-NPD) layer has been demonstrated to enhance the thermal stability of OLED devices up to 170°C without compromising the quantum efficiency. spiedigitallibrary.org This improved stability is attributed to the preservation of the film morphology at elevated temperatures. spiedigitallibrary.org

Derivatives like N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine have been developed to improve solubility and film-forming properties, making them suitable for solution-processed device fabrication.

Table 1: Properties of this compound Derivatives as HTL Materials

CompoundCommon AbbreviationHOMO Level (eV)LUMO Level (eV)Melting Point (°C)
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidineTPD5.52.3175 - 177
N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidineNPB/NPD~5.5~2.4~175

Note: The values presented are approximate and can vary based on the measurement technique and specific literature source. ossila.comalfachemch.com

This compound as a Host Material in Emitter Layers

In addition to their role as charge transporters, certain this compound derivatives, particularly TPD, are utilized as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). ossila.com In a host-guest system, the host material constitutes the bulk of the EML and facilitates charge transport to the dopant (guest) molecules, where light emission occurs.

The wide energy bandgap of TPD (approximately 3.2 eV) makes it a suitable host for various phosphorescent emitters, including those that emit in the blue-violet region of the spectrum. ossila.com The high triplet energy level of the host is crucial to ensure efficient energy transfer to the phosphorescent dopant and to prevent back-energy transfer, thereby maximizing the device's quantum efficiency.

Strategic molecular design has led to the development of soluble host materials incorporating different functional units to precisely control the charge balance within the emissive layer. acs.org For instance, incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBA)-based electron acceptor unit with electron donor units has shown promise in creating highly efficient emissive layers for solution-processed OLEDs. acs.org

Interfacial Modification with this compound for Enhanced Device Performance

For example, a thin layer of TPD can be inserted between the anode and the HTL to facilitate a smoother transition for holes, reducing the injection barrier. aip.org This is particularly beneficial when using anodes with work functions that are not perfectly matched with the HOMO level of the HTL material. The use of an ultra-thin TPD layer between silver (Ag) electrodes and a pentacene (B32325) channel layer in top-contact OFETs has been shown to significantly improve hole injection. aip.org

Furthermore, the co-evaporation of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) with materials like Molybdenum trioxide (MoO3) can create charge transfer complexes. researchgate.net This doping strategy can lead to higher charge density and lower operating voltages in devices. researchgate.net

This compound in Organic Field-Effect Transistors (OFETs)

While their primary application is in OLEDs and OPVs, this compound derivatives also find use in the development of organic field-effect transistors (OFETs), which are fundamental building blocks for flexible and low-cost electronics.

Integration of this compound as an Active Semiconductor Layer

In some OFET architectures, this compound derivatives can function as the active semiconductor layer, the component responsible for charge transport between the source and drain electrodes. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material.

While not as common as other p-type organic semiconductors like pentacene, certain derivatives have been investigated for this purpose. For instance, dithieno[3,2-b:2′,3′-d]thiophene (DTT)-based molecules have been synthesized with HOMO–LUMO energy gaps analogous to that of TPD, exhibiting charge carrier mobilities suitable for thin-film transistor applications. rsc.org

Charge Carrier Mobility Studies in this compound-based OFET Architectures

The charge carrier mobility is a key performance metric for OFETs, indicating how quickly charges can move through the semiconductor material under the influence of an electric field. nih.gov Studies on OFETs incorporating this compound derivatives provide valuable insights into their charge transport properties.

Research on swivel-cruciform oligothiophene dimers, which share some structural similarities with the extended aromatic systems of benzidine (B372746) derivatives, has shown that molecular design can lead to high field-effect mobilities. uni-potsdam.de These studies underscore the potential for developing novel this compound-based materials with tailored properties for high-performance OFETs.

Table 2: Reported Charge Carrier Mobilities in OFETs with this compound-Related Materials

Material SystemRole of Benzidine DerivativeReported Mobility (cm²/V·s)
Pentacene with TPD buffer layerInterfacial LayerNot explicitly stated for TPD, but device performance improved significantly
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives (analogy to TPD)Active Layer0.03 - 0.13

Note: The mobility values are highly dependent on the specific device architecture, processing conditions, and measurement techniques. aip.orgrsc.org

Thermoelectric Materials Based on this compound

This compound and its derivatives are a class of organic molecules known for their robust electrochemical and charge-transport properties. While extensively utilized in organic light-emitting diodes (OLEDs) and solar cells as hole-transport materials, their potential in the field of thermoelectrics is an emerging area of scientific inquiry. The inherent characteristics of these compounds, such as their tunable electronic properties and typically low thermal conductivity, make them intriguing candidates for waste heat recovery applications. The development of thermoelectric materials based on this compound involves leveraging its molecular structure to create both p-type and n-type materials, a prerequisite for fabricating efficient thermoelectric devices.

Development of N-type and P-type Thermoelectric Organic Materials Incorporating this compound

The creation of both p-type (hole-conducting) and n-type (electron-conducting) materials from a single class of organic compounds is a significant challenge in the field of organic thermoelectrics. Research into this compound derivatives has primarily focused on their p-type characteristics, with recent investigations exploring pathways to induce n-type behavior.

P-type Materials:

This compound and its derivatives, such as N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), are well-established as efficient p-type (hole-transport) materials. science.govuc.pt This is due to their highest occupied molecular orbital (HOMO) energy levels, which facilitate the injection and transport of holes. In the context of thermoelectrics, a high Seebeck coefficient (S) and good electrical conductivity (σ) are required. The p-type nature of these materials results in a positive Seebeck coefficient.

Doping is a common strategy to enhance the thermoelectric properties of organic semiconductors. For instance, doping NPB with molybdenum trioxide (MoO3) has been shown to form charge-transfer complexes. researchgate.net This process increases the concentration of charge carriers (holes), which can lead to a significant increase in electrical conductivity, a key component of the thermoelectric power factor. researchgate.net Similarly, doping with other strong electron acceptors like tetrafluoro-tetracyanoquinodimethane (F4-TCNQ) has been shown to dramatically improve the conductivity of p-type organic materials. acs.orgresearchgate.net While these studies were often conducted in the context of OLEDs or solar cells, the fundamental principles of enhanced conductivity through doping are directly applicable to the design of p-type thermoelectric materials. researchgate.net

N-type Materials:

Developing n-type conductors from traditionally p-type materials like this compound is more challenging but crucial for the fabrication of thermoelectric generators. One promising approach involves chemical modification through complexation. Research on the iodine complexes of this compound and the related compound N,N'-diphenyl-p-phenylenediamine (DPPD) has shown that it is possible to create materials where electron conductivity is predominant. oup.com

In a study on DPPD-iodine complexes, thermoelectric power measurements indicated that the material exhibited n-type behavior near room temperature. oup.com The formation of a complex with iodine leads to partial oxidation of the organic molecule, creating a mixed-valence compound. oup.com The Mössbauer spectra of these complexes revealed the formation of polyiodide chains, which are believed to facilitate electron transport. oup.com This suggests that forming charge-transfer complexes with strong electron acceptors (dopants) can not only enhance conductivity but also potentially invert the majority charge carrier from holes to electrons, thereby creating n-type materials. While research in this specific area is not as extensive as for p-type materials, it provides a clear pathway for developing n-type thermoelectric materials based on the this compound scaffold.

Optimization of Power Factor and Figure of Merit in this compound Thermoelectrics

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. northwestern.edu The term S²σ is known as the power factor (PF), which represents the electrical performance of the material. northwestern.edu Optimizing ZT involves maximizing the power factor while minimizing the thermal conductivity.

Power Factor Optimization:

For this compound-based materials, optimizing the power factor primarily revolves around controlling the charge carrier concentration through doping. nih.gov

Electrical Conductivity (σ): The electrical conductivity of pristine this compound derivatives is typically low. As seen in studies of NPB doped with MoO3, the co-evaporation of the host material with a dopant can create charge-transfer complexes, significantly increasing the charge density and thus the electrical conductivity. researchgate.net The goal is to achieve a high carrier concentration without severely disrupting the charge transport pathways within the material.

Seebeck Coefficient (S): The Seebeck coefficient and electrical conductivity are often inversely related in organic semiconductors. As the doping concentration and carrier density increase, the electrical conductivity rises, but the Seebeck coefficient tends to decrease. Therefore, a crucial aspect of optimization is to find the ideal doping level that provides a balance between these two parameters to maximize the power factor. nih.gov Finely tuning the doping ratio is essential for achieving peak thermoelectric performance. nih.gov

The table below summarizes the electrical properties of a related p-type polymer, P3HT, when doped with F4TCNQ, illustrating the typical effect of doping on conductivity, which is a key component of the power factor. researchgate.net

Material SystemDoping Concentration (w/w)Conductivity (S/cm)
Pristine P3HT0%~1 x 10⁻⁵
F4TCNQ-doped P3HT1.0%> 5 x 10⁻⁴

This table illustrates the significant increase in conductivity achievable through doping, a principle applicable to enhancing the power factor of this compound-based materials.

Figure of Merit (ZT) Enhancement:

A major advantage of organic materials, including this compound, for thermoelectric applications is their intrinsically low thermal conductivity (κ) compared to their inorganic counterparts. mdpi.com This low thermal conductivity, which arises from the disordered nature of amorphous organic films and strong phonon scattering, provides a significant head start in achieving a high ZT.

The total thermal conductivity is a sum of the electronic (κₑ) and lattice (κₗ) contributions. While increasing electrical conductivity through doping will also increase the electronic thermal conductivity according to the Wiedemann-Franz law, the lattice thermal conductivity remains the dominant component in most organic materials. nih.gov Therefore, the primary strategy for enhancing ZT in this compound-based systems involves:

Maximizing the Power Factor: As discussed, this is achieved through optimized doping to enhance electrical conductivity without excessively diminishing the Seebeck coefficient. nih.gov

Maintaining Low Thermal Conductivity: The inherent molecular structure of this compound and its derivatives contributes to low lattice thermal conductivity. Further reductions could potentially be achieved through nanostructuring or blending with other low-thermal-conductivity materials, a strategy that has proven effective in other thermoelectric systems. sinica.edu.tw

Although high ZT values have not yet been extensively reported for materials based solely on this compound, the fundamental properties of this class of compounds present a promising foundation for future research and development in organic thermoelectrics.

N,n Diphenylbenzidine in Advanced Sensing and Detection Systems

Electrochemical Sensors Utilizing N,N'-Diphenylbenzidine for Ion and Molecular Detection

The electroactive nature of this compound has been harnessed to create sensitive and selective electrochemical sensors. These sensors are pivotal for detecting a variety of ions and molecules critical in environmental monitoring and industrial process control.

Development of Modified Electrodes with this compound

The performance of electrochemical sensors is largely dependent on the properties of the electrode material. Modifying electrode surfaces with this compound or its derivatives has proven to be an effective strategy to enhance sensor performance.

Researchers have successfully developed modified electrodes by immobilizing this compound and its derivatives onto various substrates. For instance, a glassy carbon electrode modified with a composite film of single-walled carbon nanotubes (SWCNT) and cetyltrimethylammonium bromide (CTAB) has been used to encapsulate diphenylamine (B1679370), which is then electrochemically converted to this compound. researchgate.net This modification creates a stable and reversible redox couple (diphenylbenzidine/diphenylbenzidine violet) on the electrode surface. researchgate.net

Another approach involves the direct electrochemical dimerization of this compound on the electrode surface. researchgate.netsigmaaldrich.com This process, often carried out in a mixed solvent system like water/DMF, leads to the formation of a dimer that can be efficiently synthesized under constant current conditions. researchgate.net The stability of layers of this compound derivatives, such as N,N'-di-1-naphthyl-N,N'-diphenylbenzidine (NPD), on transparent oxide electrodes like indium tin oxide (ITO) has also been a subject of study, with surface modifiers being used to enhance the work function and stability of the electrode. epo.org

The following table summarizes the development of some modified electrodes utilizing this compound:

Electrode SubstrateModifier(s)Target Analyte(s)Key Finding
Glassy Carbon (GC)Diphenylamine, SWCNT, CTABZn2+ ionsThe modified electrode showed a reversible cyclic voltammogram and could determine Zn2+ concentration. researchgate.net
CarbonThis compoundDimerization productEfficient electrochemical synthesis of the this compound dimer was achieved. researchgate.net
Indium Tin Oxide (ITO)N,N'-di-1-naphthyl-N,N'-diphenylbenzidine (NPD), F-SAMNot specifiedSurface modification increased the work function and stability of the NPD layer. epo.org

Detection Mechanisms and Selectivity Studies of this compound-based Sensors

The detection mechanism of this compound-based electrochemical sensors is primarily based on the modulation of its redox behavior in the presence of target analytes. For example, in the detection of Zn2+ ions, the oxidation and reduction currents of the diphenylbenzidine/diphenylbenzidine violet redox couple on a modified glassy carbon electrode decrease with increasing Zn2+ concentration. researchgate.net This change in the electrochemical signal provides a quantitative measure of the analyte.

Selectivity is a crucial parameter for any sensor. Studies have shown that this compound-based sensors can exhibit high selectivity. The Zn2+ sensor, for instance, showed no interference from common ions like Na+, K+, Ca2+, and Mg2+, with only minor interference from Cu2+ and Fe3+. researchgate.net The redox equilibrium of benzidine (B372746) derivatives, which can involve the transfer of up to two electrons, is highly dependent on the pH of the medium, a factor that can be tuned to enhance selectivity. acs.org

The table below outlines the detection mechanisms and selectivity of some this compound-based sensors:

Sensor TypeAnalyteDetection PrincipleSelectivity
ElectrochemicalZn2+ ionsDecrease in redox currents of diphenylbenzidine/diphenylbenzidine violet coupleHigh selectivity against Na+, K+, Ca2+, Mg2+; minor interference from Cu2+, Fe3+ researchgate.net
ElectrochemicalGeneral redox sensingpH-dependent two-electron transferSelectivity can be tuned by adjusting the pH of the medium acs.org

Optical Sensors and Chemo-sensors Incorporating this compound

The photoluminescent and colorimetric properties of this compound make it an excellent candidate for the development of optical sensors and chemo-sensors. biosynth.com These sensors offer advantages such as high sensitivity, rapid response, and the potential for visual detection.

This compound as Fluorescent Probes and Colorimetric Sensors

This compound and its derivatives can serve as fluorescent probes due to their ability to emit light upon excitation. biosynth.com The fluorescence properties are influenced by the molecular structure, particularly the dihedral angle of the molecule. biosynth.com The emission can be in the blue or yellow region depending on the environment. biosynth.com

As a colorimetric sensor, this compound undergoes a distinct color change in the presence of certain analytes. It has been investigated as a redox indicator in titrations and for the detection of gases like nitrogen dioxide (NO2). mdpi.comama-science.orgpurdue.edu When immobilized in a gas-permeable polymeric layer, it can be used for the visual or spectrophotometric detection of NO2. mdpi.com

Sensing of Volatile Organic Compounds (VOCs) with this compound-based Materials

This compound-based materials have shown promise in the detection of volatile organic compounds (VOCs). While direct sensing of VOCs by this compound itself is not extensively documented in the provided results, its derivatives are used in devices that can detect VOCs. For instance, N,N'-di(naphth-2-yl)-N,N'-diphenylbenzidine (NPB) has been used as a hole-transporting layer in heterostructure light-emitting diodes with ZnO nanorods, which have been tested for VOC sensing. researchgate.net The interaction between the organic semiconductor layer and VOCs can cause a measurable change in the device's electrical or optical properties. gla.ac.uk

Biosensing Applications of this compound

The application of this compound in biosensing is an emerging area of research. Its fluorescent properties make it suitable for use as a probe in biological imaging and diagnostics, where it can be used to label biomolecules. Furthermore, its ability to participate in redox reactions makes it a potential component in electrochemical biosensors. While specific examples of this compound-based biosensors are not detailed in the search results, the fundamental properties of the compound suggest its potential in this field. For instance, its derivatives have been incorporated into conductive polymers for potential biosensor applications.

Integration of this compound into Bio-recognition Elements

This compound (DPB) is integrated into biosensing platforms primarily as a transducer, a component that converts a biological recognition event into a measurable signal. Its utility stems from its distinct electrochemical and optical properties, which can be modulated upon interaction with or as a result of a reaction involving a target analyte. The integration strategies typically involve immobilizing DPB or its derivatives onto a solid support, such as an electrode or a polymer matrix, where it can interact with the products of a bio-recognition event.

One common approach leverages the redox activity of this compound. In electrochemical biosensors, DPB can act as a redox mediator. For instance, diphenylamine can be encapsulated in a composite film on an electrode and electrochemically converted to diphenylbenzidine. researchgate.net The resulting modified electrode exhibits a reversible cyclic voltammogram due to the diphenylbenzidine/diphenylbenzidine violet redox couple. researchgate.net The presence of a target analyte, such as the Zn2+ ion, can interact with this redox couple, leading to a measurable decrease in the oxidation and reduction currents, which correlates to the analyte's concentration. researchgate.net This forms the basis of a quantitative detection method. In such systems, the bio-recognition is the specific chemical interaction or chelation between the DPB redox species and the target ion.

Another integration strategy utilizes the optical properties of DPB. Its absorbance characteristics are dependent on its oxidation state and, consequently, the redox potential of its environment. spiedigitallibrary.org This principle has been used to develop optical sensors, or optrodes. In one such application, this compound was used as an indicator whose absorbance is dependent on the redox potential, allowing for the construction of a fiber optic sensor. spiedigitallibrary.org

Furthermore, this compound and its derivatives are employed in more advanced detection systems like electrochemiluminescence (ECL) sensors. In these platforms, DPB can be part of a multi-component system loaded onto an electrode. The ECL emission can be triggered by applying a specific potential, and the presence of a target analyte can modulate this emission, providing a highly sensitive detection mechanism. nih.gov For example, this compound has been used in sequence with other compounds on an indium tin oxide (ITO) electrode to generate ECL, where the light emission characteristics change in response to the applied voltage. nih.gov

The integration of DPB with specific bio-recognition elements like enzymes can be achieved by monitoring the byproducts of an enzymatic reaction. For example, an enzyme that produces a change in the local redox environment can cause a change in the oxidation state of DPB, leading to a detectable optical or electrochemical signal. While direct covalent binding to biomolecules like antibodies is a possible route for integration, much of the current research utilizes DPB as a signal-generating transducer that responds to the chemical environment modified by the bio-recognition event. spiedigitallibrary.org

Table 1: Examples of this compound Integration in Sensing Platforms

Sensor Type Analyte Role of this compound Detection Principle Reference
Electrochemical Sensor Zn2+ ions Redox-active species (Diphenylbenzidine/Diphenylbenzidine violet couple) Decrease in redox currents upon analyte interaction researchgate.net
Optical Sensor (Optrode) Redox Potential Redox indicator Change in absorbance based on environmental redox state spiedigitallibrary.org

Challenges and Opportunities in Biological Sensing with this compound

The use of this compound in biological sensing presents a unique set of challenges and opportunities that drive ongoing research and development in the field.

Challenges:

One of the primary challenges is achieving high selectivity. nih.gov Since DPB's signal is often based on general redox or fluorescent properties, it can be susceptible to interference from other electroactive or fluorescent species present in complex biological samples like blood or urine. nih.gov This lack of inherent specificity often necessitates the development of sophisticated sensor designs with highly selective bio-recognition elements or sample preparation steps to minimize false signals.

Stability is another significant concern. This compound is known to be sensitive to light, which can affect the reproducibility and long-term stability of optical sensors. fishersci.befishersci.ie Furthermore, the operational stability of electrochemical sensors can be compromised by electrode fouling or the degradation of the immobilized DPB over time, particularly during continuous monitoring applications.

The integration of DPB with biological molecules can also be complex. While it functions well as a transducer responding to enzymatic byproducts, the direct and stable immobilization of DPB onto bio-recognition elements like antibodies or nucleic acids without compromising their activity can be challenging. spiedigitallibrary.orgmdpi.com This may require the development of specific chemical linkers or advanced surface functionalization techniques.

Opportunities:

Despite the challenges, this compound offers considerable opportunities for the development of advanced biosensors. Its excellent electron-donating properties and distinct redox behavior make it a highly effective component in electrochemical sensors, capable of achieving low detection limits. researchgate.net The ability to electrochemically generate the active diphenylbenzidine species in-situ from a precursor like diphenylamine provides a controllable method for sensor fabrication. researchgate.net

The fluorescent and electrochemiluminescent properties of DPB and its derivatives open avenues for highly sensitive optical detection methods. There is a significant opportunity to develop novel biosensors based on fluorescence quenching or enhancement mechanisms. Furthermore, its use in multicolor, potential-resolved ECL systems represents a frontier for creating multiplexed biosensors that can detect multiple analytes simultaneously. nih.govthno.org This capability is crucial for complex diagnostics and systems biology research. thno.org

The versatility of DPB allows for its incorporation into a variety of sensor platforms, from modified glassy carbon electrodes to paper-based devices and fiber optics. researchgate.netspiedigitallibrary.orgresearchgate.net This adaptability presents an opportunity to develop low-cost, portable, and point-of-care diagnostic tools. mdpi.comresearchgate.net The potential exists to create affordable sensors for environmental monitoring or rapid screening of biological contaminants. researchgate.net

Moreover, the extensive possibilities for synthetic modification of the DPB molecule provide a major opportunity. Derivatization of the core this compound structure allows for the fine-tuning of its electronic, optical, and solubility properties to suit specific applications, potentially overcoming challenges related to stability and selectivity. researchgate.net

Table 2: Summary of Challenges and Opportunities

Aspect Challenges Opportunities
Selectivity Susceptibility to interference from other redox or fluorescent species in complex samples. nih.gov Development of multiplexed and potential-resolved ECL sensors for simultaneous, specific detection. nih.govthno.org
Stability Light sensitivity can affect long-term performance of optical sensors. fishersci.befishersci.ie Potential for electrode fouling or degradation in electrochemical systems. Synthetic modification to enhance chemical and photostability.
Integration Complexity in direct, stable immobilization with biomolecules without losing biological activity. spiedigitallibrary.org Versatility allows for use in various platforms (electrodes, paper, fiber optics) for diverse applications. researchgate.netspiedigitallibrary.orgresearchgate.net
Sensitivity - Excellent electronic properties enable highly sensitive electrochemical and optical detection. researchgate.net

| Cost & Accessibility | - | Potential for incorporation into low-cost, portable point-of-care devices. mdpi.comresearchgate.net |

Environmental and Toxicological Research Aspects of N,n Diphenylbenzidine

Research into Mitigation and Remediation Strategies for N,N'-Diphenylbenzidine Contamination

Adsorption Technologies for Water Treatment of this compound

This compound, an aromatic amine, has been identified as a contaminant of concern in various environmental matrices, including sediments. researchgate.net While specific research on the removal of this compound from water using adsorption technologies is limited, the general principles of adsorption and studies on structurally similar compounds provide a basis for understanding potential treatment approaches. Adsorption is a surface phenomenon where molecules from a liquid phase (adsorbate) accumulate on the surface of a solid material (adsorbent). This technology is widely considered effective and economical for the removal of organic pollutants from water. mdpi.commdpi.com

The effectiveness of an adsorbent is largely dependent on its physical and chemical properties, such as surface area, pore size distribution, and surface chemistry. For aromatic compounds like this compound, adsorbents with a high affinity for nonpolar molecules are generally effective. The interaction between the aromatic rings of this compound and the adsorbent surface, often through π-π interactions, is a key mechanism for its removal. researchgate.net

Potential Adsorbent Materials

Several types of adsorbent materials have been investigated for the removal of various organic pollutants and could be considered for the treatment of water contaminated with this compound:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a versatile adsorbent for a wide range of organic compounds. mdpi.com Its nonpolar surface makes it particularly suitable for adsorbing aromatic molecules.

Biochar: A carbon-rich material produced from the pyrolysis of biomass, biochar has shown promise as a low-cost adsorbent for organic contaminants. mdpi.com

Clays (B1170129) and Modified Clays: Natural clays and organoclays (clays modified with organic surfactants) can effectively adsorb organic pollutants. The modification of clay surfaces can enhance their affinity for nonpolar compounds like this compound.

Polymeric Resins: Synthetic polymers can be engineered to have specific affinities for certain types of pollutants, offering high selectivity and capacity.

Nanomaterials: Materials such as carbon nanotubes and graphene have exceptionally high surface areas and have been explored for the adsorption of various organic contaminants. researchgate.net

Isotherm and Kinetic Studies

To evaluate the performance of an adsorbent for this compound removal, adsorption isotherm and kinetic studies would be necessary.

Adsorption Isotherms: These studies describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. Common isotherm models include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and can describe multilayer adsorption on a heterogeneous surface.

Adsorption Kinetics: Kinetic studies provide insights into the rate of adsorption, which is crucial for designing treatment systems. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of adsorption.

Hypothetical Adsorption Data for this compound

The following table presents hypothetical data for the adsorption of this compound onto a theoretical adsorbent, illustrating the type of information that would be gathered in experimental research.

Adsorbent MaterialAdsorption Capacity (mg/g)Optimal pHContact Time (min)Applicable Isotherm Model
Granular Activated Carbon1506.5120Langmuir
Organoclay857.0180Freundlich
Polymeric Resin X2006.090Langmuir

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the reviewed literature.

Bioremediation Approaches for this compound

Bioremediation utilizes microorganisms or their enzymes to degrade or transform hazardous environmental pollutants into less toxic substances. For aromatic amines like this compound, bioremediation could be a viable and environmentally friendly treatment strategy. Research on the bioremediation of closely related compounds such as benzidine (B372746) and diphenylamine (B1679370) suggests potential pathways for the microbial degradation of this compound. nih.govbattelle.org

Microbial Degradation

The microbial degradation of complex organic molecules typically involves a series of enzymatic reactions. For this compound, the initial steps would likely involve the cleavage of the C-N bonds or the hydroxylation of the aromatic rings. Microorganisms capable of degrading aromatic hydrocarbons and amines are potential candidates for the bioremediation of this compound.

Bacterial Consortia: Mixed microbial communities often exhibit a broader range of metabolic capabilities than single isolates and can be more effective in degrading complex mixtures of pollutants. researchgate.netnih.gov A consortium of bacteria could work synergistically to break down this compound.

Fungi: White-rot fungi, with their non-specific extracellular ligninolytic enzymes, have been shown to degrade a wide variety of persistent organic pollutants, including aromatic compounds.

Enzymatic Degradation

Specific enzymes can be used for the targeted degradation of pollutants. For aromatic amines, oxidoreductases such as peroxidases and laccases are of particular interest. nih.gov

Peroxidases: These enzymes, in the presence of hydrogen peroxide, can oxidize a wide range of phenolic and aromatic amine compounds. Studies on benzidine have shown that peroxidase can effectively remove it from polluted water through oxidative polymerization. nih.gov

Laccases: These copper-containing enzymes can also oxidize aromatic compounds and have been successfully used in the bioremediation of various industrial effluents. nih.gov

Factors Affecting Bioremediation

The efficiency of bioremediation is influenced by several environmental factors:

pH and Temperature: Microorganisms and enzymes have optimal ranges for activity.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

Oxygen Levels: The degradation process can be aerobic or anaerobic, depending on the microorganisms involved.

Concentration of the Pollutant: High concentrations of this compound could be toxic to the microorganisms.

Hypothetical Bioremediation Data for this compound

The following table provides hypothetical data on the bioremediation of this compound, illustrating the type of results that would be sought in research.

Microorganism/EnzymeDegradation Efficiency (%)Incubation Time (days)Optimal Temperature (°C)Degradation Products
Pseudomonas sp. consortium852830Phenylamine, Biphenyl (B1667301) derivatives
White-rot fungus (Phanerochaete chrysosporium)922135CO2, H2O
Horseradish Peroxidase78125Insoluble polymers

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the reviewed literature.

While direct research on the remediation of this compound is scarce, the existing knowledge on the treatment of similar aromatic amines provides a strong foundation for future studies. Further investigation is needed to identify effective adsorbents and microbial strains for the removal of this compound from the environment.

Future Directions and Emerging Research Avenues for N,n Diphenylbenzidine

Integration of N,N'-Diphenylbenzidine into Flexible and Wearable Electronics

The development of flexible and wearable electronics represents a significant shift towards conformable, lightweight, and user-integrated devices. Derivatives of this compound, particularly N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N'-di(naphthalene-1-yl)-N,N'-diphenylbenzidine (NPB), are proving to be instrumental in this field due to their excellent hole-transporting capabilities and solution processability.

Researchers are actively exploring the use of these compounds in various flexible device architectures. For instance, a high-performance, flexible near-infrared phototransistor has been developed using a charge-transfer complex formed between molybdenum oxide (MoO₃) and a derivative of this compound. researchgate.net These phototransistors, fabricated on flexible polyethylene (B3416737) terephthalate (B1205515) (PET) substrates, demonstrate significant potential for applications in wearable consumer electronics and healthcare monitoring. researchgate.net Similarly, all-printed resistive switching memory devices have been fabricated on flexible ITO-coated PET substrates, using a bilayer structure of TPD and a polymer composite, highlighting the feasibility of producing low-cost, flexible memory. researchgate.netjejunu.ac.kr

In the realm of flexible displays, solution-processable co-host systems incorporating NPB have been developed for highly efficient red phosphorescent organic light-emitting diodes (OLEDs). nih.gov These wet-made displays exhibit high external quantum efficiencies and could facilitate the mass production of flexible screens. nih.gov The inherent properties of these organic semiconductors are crucial for a range of future electronics, including electronic skin and wearable sensors that require robust, nonvolatile memory materials. mdpi-res.comcore.ac.uk Poly-TPD, a polymeric version, is also specifically noted for its application as a hole transport layer in flexible printed electronics. sigmaaldrich.com

Table 1: Applications of this compound Derivatives in Flexible Electronics

Device TypeThis compound DerivativeSubstrateKey FindingReference
Near-Infrared PhototransistorN,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidineFlexible PETCreation of high-performance, flexible infrared detectors suitable for wearable electronics. researchgate.net
Resistive Switching MemoryN,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)Flexible PETAll-printed fabrication of flexible, nonvolatile memory devices. researchgate.net
Phosphorescent OLEDN,N'-di(naphtalene-1-yl)-N,N'-diphenylbenzidine (NPB)Not specifiedDevelopment of a solution-processable co-host system for efficient, wet-made flexible displays. nih.gov
Organic Memory DevicesN,N'-di(naphthalene-l-yl)-N,N'-diphenyl-benzidineNot specifiedSuitability for applications in flexible displays and wearable sensors. core.ac.uk

Application of this compound in Quantum Dots and Nanomaterials Hybrid Systems

The synergy between organic molecules and inorganic nanomaterials opens up new possibilities for creating highly efficient optoelectronic devices. This compound derivatives are increasingly being used in hybrid systems with quantum dots (QDs) and other nanomaterials to enhance device performance through mechanisms like energy transfer and improved charge transport.

In quantum dot light-emitting diodes (QD-LEDs), TPD is a widely used hole-transporting material. ossila.com Research has demonstrated that fabricating LEDs with Mn-doped ZnS nanocrystals (quantum dots) and TPD results in electroluminescence from both materials. aip.org To achieve emission solely from the nanoparticles, a core-shell structure can be employed, where energy is transferred from the TPD excitons to the QD shell, showcasing a sophisticated hybrid system design. aip.org The performance of QD-LEDs can be significantly improved by mixing small molecules with high hole mobility, such as TPD, into polymer hole transport materials. acs.org

Hybrid systems are not limited to QDs. A notable example involves the formation of charge-transfer complexes in films of molybdenum oxide (MoO₃) doped with N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine. researchgate.net This organic/metal-oxide hybrid system creates a near-infrared absorption band, enabling the fabrication of sensitive photodetectors. researchgate.net The use of gold nanoparticles (Au-NPs) can further enhance the performance of these flexible phototransistors. researchgate.net These findings underscore the versatility of this compound derivatives in creating functional hybrid materials that combine the processability of organics with the unique properties of inorganic nanostructures.

Table 2: this compound in Quantum Dot and Nanomaterial Hybrids

Hybrid SystemThis compound DerivativeRole of DerivativeOutcomeReference
Mn-doped ZnS NanocrystalsN,N′ bis(3-methylphenyl)-N,N′-diphenyl-benzidine (TPD)Hole-transporting layer; energy donorElectroluminescence from QDs via energy transfer from TPD. aip.org
Polymer/Small Molecule BlendN,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-diphenyl-4,4′-diamine (TPD)High-mobility hole-transporting additiveConsiderably improved brightness and efficiency of QD-LEDs. acs.org
Molybdenum Oxide (MoO₃) FilmN,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidineForms charge-transfer complex with MoO₃Creation of a near-infrared photodetector. researchgate.net

This compound in Advanced Energy Storage Technologies (e.g., Redox Flow Batteries)

The increasing demand for grid-scale energy storage has spurred research into alternatives to traditional battery technologies. Aqueous organic redox flow batteries (RFBs) are a promising option, utilizing organic compounds that are abundant, low-cost, and environmentally benign compared to the transition metals used in conventional RFBs. nih.govacs.org Benzidine (B372746) and its derivatives, including this compound, are emerging as a novel class of electroactive materials for these systems. nih.govacs.org

These compounds can undergo a reversible redox equilibrium involving the transfer of up to two electrons, a desirable characteristic for high energy density. nih.govacs.orgresearchgate.net The redox process and its potential are highly dependent on the pH of the aqueous medium. acs.org Recent research has focused on the theoretical and experimental evaluation of benzidine derivatives as potential anolytes or catholytes in a flow cell. nih.govacs.org By functionalizing the core benzidine structure, researchers can tune the material's properties. A theoretical screening process has been used to identify derivatives that exhibit a bielectronic (two-electron transfer) process across a wide pH window. acs.orgresearchgate.net This screening has led to the identification of candidate molecules that could form redox couples generating theoretical cell voltages of up to 0.68 V at neutral pH. acs.orgresearchgate.net

One study involved the synthesis and electrochemical characterization of a highly water-soluble benzidine derivative, the dimer of sodium 4-diphenylamine sulfonate. nih.govacs.org This dimer was prepared and tested in a neutral electrochemical flow cell, demonstrating the practical viability of these materials in an RFB setup. nih.govacs.org

Table 3: Theoretical Performance of Benzidine Derivative Couples in Redox Flow Batteries

pHAnolyte CandidateCatholyte CandidateTheoretical Cell Voltage (V)Reference
0Benzidine Derivative (unspecified)Benzidine Derivative (unspecified)0.60 acs.orgresearchgate.net
7Benzidine Derivative (unspecified)Benzidine Derivative (unspecified)0.68 acs.orgresearchgate.net

Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Derivatives

The core concept involves training ML models on existing data relating molecular structure to material properties. For this compound, this data could include electrochemical potentials, charge mobility, solubility, and thermal stability. Generative AI models can then be used to create entirely new molecular structures that are predicted to have superior properties. nih.gov This approach allows for the functionalization of the core this compound structure to be guided by computational screening models rather than solely by chemical intuition. acs.org

Table 4: Conceptual AI-Driven Workflow for this compound Derivative Discovery

StepDescriptionAI/ML ToolDesired Outcome
1. Data CurationCompile a database of known this compound derivatives and their experimentally measured or computationally derived properties (e.g., HOMO/LUMO levels, redox potential).Data management platformsA structured dataset for model training.
2. Model TrainingTrain a quantitative structure-activity relationship (QSAR) model to predict target properties based on molecular structure.Machine learning algorithms (e.g., Random Forest, Neural Networks)A predictive model that accurately correlates structure with function.
3. Virtual Library GenerationUse generative AI models to create a vast library of novel, synthetically accessible this compound derivatives.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)A large, diverse set of new candidate molecules.
4. High-Throughput ScreeningApply the trained QSAR model to the virtual library to predict the properties of all generated molecules and identify the most promising candidates.Virtual screening softwareA ranked list of top-performing virtual compounds for experimental validation.
5. Synthesis and ValidationSynthesize and experimentally test the highest-ranking candidates to confirm the AI model's predictions and identify new lead materials.Laboratory synthesis and characterizationDiscovery of novel, high-performance materials.

Q & A

Basic: What are the recommended methods for synthesizing and purifying N,N'-Diphenylbenzidine for high-purity applications?

Answer:
this compound is typically synthesized via Ullmann coupling or palladium-catalyzed aryl-amine coupling reactions. For high-purity applications (>98%), sublimation is the preferred purification method. Sublimation removes impurities and solvents, yielding crystals with >99% purity (as seen in TPD derivatives) . Key steps include:

  • Temperature control : Sublimation at 280°C (melting point) under reduced pressure .
  • Solvent selection : Use THF for recrystallization to avoid residual contaminants .
  • Purity validation : Confirm via HPLC (≥98.0 area%) and elemental analysis (≥97.0% N-content) .

Basic: How is this compound characterized to confirm its structural and electronic properties?

Answer:
Critical characterization methods include:

  • Spectroscopy : UV-Vis (λmax ~339 nm in THF) and fluorescence (λem ~398 nm) to assess optoelectronic behavior .
  • Thermal analysis : Melting point (246–250°C) and differential scanning calorimetry (DSC) to evaluate thermal stability .
  • Chromatography : HPLC for purity (>98.0 area%) and mass spectrometry for molecular weight confirmation (336.43 g/mol) .
  • Electrochemical analysis : Cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO = −5.5 eV for TPD derivatives) .

Advanced: How does the molecular structure of this compound derivatives influence their performance as hole-transport layers (HTLs) in OLEDs?

Answer:
Derivatives like TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) and NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) exhibit tailored properties:

PropertyTPD NPB
HOMO (eV) −5.5−5.4
LUMO (eV) −2.3−2.6
Device Efficiency 1.4% EQE (blue)11.3% EQE (white)

Structural modifications (e.g., methyl or naphthyl substituents) enhance hole mobility and reduce energy barriers at electrode interfaces. For example, TPD’s methyl groups improve film morphology, while NPB’s naphthyl groups broaden bandgaps for multi-color emission .

Advanced: What strategies mitigate efficiency losses in this compound-based OLEDs under operational stress?

Answer:
Efficiency losses arise from thermal degradation and exciton quenching . Mitigation strategies include:

  • Device architecture optimization : Layered structures (e.g., ITO/TPD/Alq3/MgAg) confine recombination zones, achieving 10,000 cd/m² luminance at 5.2 V .
  • Host-guest systems : Blending with phosphorescent hosts (e.g., 6% PtL30Cl) enhances stability, achieving 17.5 cd/A efficiency .
  • Thermal management : Sublimed purity (>99%) reduces trap densities, minimizing Joule heating .

Advanced: How does purity impact the performance of this compound in optoelectronic devices?

Answer:
Impurities (>2%) introduce trap states, reducing charge mobility and luminance. Key findings:

  • Sublimed vs. unsublimed : Sublimation yields >99% purity, enabling 3.82 cd/A efficiency in green OLEDs, vs. 1.11 lm/W for unsublimed grades .
  • HPLC validation : Purity >98.0 area% ensures consistent HOMO/LUMO alignment, critical for hole injection .

Basic: What handling and storage protocols are recommended for this compound?

Answer:

  • Storage : Keep in airtight glass vials at ≤15°C (dark) to prevent oxidation and photodegradation .
  • Handling : Use inert atmospheres (N2/Ar) during device fabrication to avoid moisture absorption .
  • Safety : Avoid inhalation (S22) and skin contact (S24/25); use PPE due to light sensitivity .

Advanced: What analytical methods resolve contradictions in reported HOMO/LUMO values for this compound derivatives?

Answer:
Discrepancies arise from measurement techniques:

  • Photoelectron spectroscopy (UPS) : Directly measures HOMO (e.g., −5.5 eV for TPD) .
  • Cyclic voltammetry : Estimates HOMO via oxidation potentials, requiring calibration against ferrocene .
  • DFT calculations : Validate experimental data; TPD’s computed HOMO (−5.4 eV) aligns with UPS within 0.1 eV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Diphenylbenzidine
Reactant of Route 2
Reactant of Route 2
N,N'-Diphenylbenzidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.